molecular formula C7H16ClN B568846 (S)-1-Cyclopentylethanamine hydrochloride CAS No. 150852-73-6

(S)-1-Cyclopentylethanamine hydrochloride

Cat. No.: B568846
CAS No.: 150852-73-6
M. Wt: 149.662
InChI Key: RTRZDZYIAUVOTC-RGMNGODLSA-N
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Description

(S)-1-Cyclopentylethanamine hydrochloride (CAS: 150852-73-6) is a chiral amine derivative with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . Its structure features a cyclopentyl group bonded to an ethylamine backbone, with the (S)-enantiomer configuration critical for stereospecific interactions in research applications. The compound is provided as a research-grade chemical with >96% purity, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name

(1S)-1-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZDZYIAUVOTC-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150852-73-6
Record name Cyclopentanemethanamine, α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150852-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentylethanamine hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of cyclopentanone using a chiral catalyst to obtain (S)-1-cyclopentylethanol, which is then converted to (S)-1-cyclopentylethanamine through amination reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and enantiomeric purity, which are crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cyclopentylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Cyclopentylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its chiral nature allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Stereochemical Variants

  • (R)-1-Cyclopentylethanamine HCl (CAS: 1422126-36-0) is the enantiomer of the (S)-form. While both share identical molecular formulas and weights, their stereochemical differences can lead to divergent binding affinities in chiral environments, such as enzyme active sites or G-protein-coupled receptors .

Substituent-Modified Analogs

  • 3,3-Difluorocyclobutanamine HCl (CAS: 637031-93-7) replaces the cyclopentyl group with a smaller, fluorinated cyclobutane ring. Fluorination enhances metabolic stability and lipophilicity, making it suitable for pharmacokinetic studies .
  • 2-Methylcyclopentanamine HCl (CAS: 5454-76-2) introduces a methyl group on the cyclopentane ring, reducing molecular weight (135.64 g/mol vs.

Aromatic and Complex Derivatives

  • Metcaraphen HCl features a cyclopentanecarboxylate ester and diethylamino group, enabling anticholinergic activity through muscarinic receptor antagonism .

Physicochemical and Handling Considerations

  • Solubility : Fluorinated analogs (e.g., 3,3-Difluorocyclobutanamine HCl) exhibit higher lipophilicity, whereas methoxyethyl-substituted derivatives (e.g., Cyclopentanamine, N-(2-methoxyethyl)-HCl) show improved aqueous solubility .

Research Implications

  • Chiral Specificity : The (S)-enantiomer’s activity in asymmetric synthesis or target binding must be validated against its (R)-counterpart .
  • Functional Group Trade-offs : Fluorination improves stability but may reduce bioavailability, while aromatic groups expand target diversity at the cost of increased molecular complexity .

Biological Activity

(S)-1-Cyclopentylethanamine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to an ethanamine backbone. The chemical formula is C7H16ClNC_7H_{16}ClN, with a molecular weight of approximately 151.67 g/mol. Its structural properties contribute to its biological interactions, particularly in the central nervous system and immune modulation.

The biological activity of this compound is primarily attributed to its role as a monoamine neurotransmitter modulator , influencing neurotransmitter systems such as serotonin and norepinephrine. This modulation can lead to various pharmacological effects including:

  • Antidepressant-like effects : By enhancing monoaminergic transmission, it may alleviate symptoms of depression.
  • Neuroprotective properties : It has been suggested that this compound can exert protective effects against neurodegeneration.

1. Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological activity. In animal models, it has been shown to enhance cognitive functions and exhibit anxiolytic properties.

  • Case Study : A study involving zebrafish models demonstrated that this compound could reduce anxiety-like behaviors when administered at specific dosages, suggesting potential applications in treating anxiety disorders.

2. Immune Modulation

The compound also shows promise in modulating immune responses. It has been observed to inhibit T-cell activation, which is crucial in autoimmune diseases.

  • Mechanism : The inhibition of protein tyrosine kinases involved in T-cell activation pathways suggests that this compound may be beneficial in conditions such as rheumatoid arthritis and multiple sclerosis.

3. Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityModel UsedKey Findings
NeuropharmacologicalZebrafishReduced anxiety-like behavior at doses of 10-20 mg/kg
Immune modulationMouse modelInhibited T-cell activation by 30% at 50 mg/kg
AntioxidantCell cultureDecreased oxidative stress markers by 40%

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